![molecular formula C11H8N2O2 B1632700 2-(2-Nitrophenyl)pyridine CAS No. 4253-81-0](/img/structure/B1632700.png)
2-(2-Nitrophenyl)pyridine
Overview
Description
2-(2-Nitrophenyl)pyridine is a chemical compound with the molecular formula C11H8N2O2 . It is related to 2-(2-Chloro-5-nitrophenyl)pyridine, which is a solid at room temperature .
Synthesis Analysis
A series of novel (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid (3a) and its analogues 3b—j has been synthesized . The key intermediate dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (1) was prepared by Hansch pyridine synthesis .Molecular Structure Analysis
The molecular structure of 2-(2-Nitrophenyl)pyridine has been optimized using computational tools . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Scientific Research Applications
Regioselectivity in Cycloaddition Reactions
Tran et al. (2014) explored the regioselectivity in Cu(I)-catalyzed [4 + 2]-cycloaddition reactions involving 2-nitrosopyridine with unsymmetrical dienes. This study provides insights into the mechanisms underlying cycloaddition reactions, emphasizing the influence of catalysts on regioselectivity. The findings could be pivotal for developing more efficient synthetic pathways for related compounds (Tran, Liu, Houk, & Nicholas, 2014).
Novel Access to Multidentate Chelate Ligands
Rößlera et al. (2004) demonstrated a novel pathway to 1-(Nitrophenyl) functionalized 2-(3-pyrazolyl)pyridines through nucleophilic aromatic substitution, leading to compounds that could coordinate transition metal sites or be used as building blocks in supramolecular chemistry. This research highlights the versatility of nitrophenyl pyridines in synthesizing complex ligands for metal coordination (Rößlera, Kluge, Schubert, Sun, Herdtweck, & Thiel, 2004).
Stereoselective Michael Addition Reactions
Singh et al. (2013) utilized a derivative of L-proline as an organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This research showcases the application of nitrophenyl pyridine derivatives in facilitating highly selective synthesis reactions, contributing to the development of stereoselective methodologies in organic synthesis (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).
Antineoplastic Drug Synthesis
Cao et al. (2014) investigated a synthetic route for the antineoplastic drug GDC-0449, starting with pyridine-1-oxide and 1-iodo-3-nitrobenzene. This study emphasizes the role of nitrophenyl pyridines in the pharmaceutical synthesis of complex molecules, offering a safer and more efficient approach to drug development (Cao, Hu, Zhao, Zhang, Gu, Yang, Cai, Wang, Hu, & Ji, 2014).
Novel Nitroxyl Radicals Development
Kinoshita et al. (2009) focused on developing functional nitroxyl radicals with enhanced stability towards ascorbic acid reduction, exploring the synthetic route for a series of 2,6-substituted nitroxyl radicals. This research could lead to advancements in the use of nitroxyl radicals as antioxidants, contrast agents, and polymerization mediators, showcasing the diverse applications of nitrophenyl pyridine derivatives in materials science and medicine (Kinoshita, Yamada, Yamasaki, Sadasue, Sakai, & Utsumi, 2009).
Future Directions
properties
IUPAC Name |
2-(2-nitrophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWYADDAXFOQMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311972 | |
Record name | 2-(2-Nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)pyridine | |
CAS RN |
4253-81-0 | |
Record name | 2-(2-Nitrophenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4253-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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